![molecular formula C25H20O3 B11396714 6-ethyl-5,9-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11396714.png)

6-ethyl-5,9-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

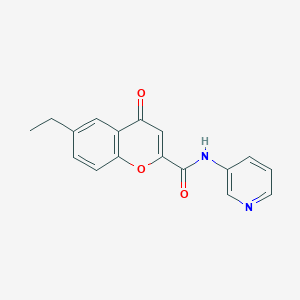

6-Ethyl-5,9-dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one: is a complex heterocyclic compound. Let’s break down its structure:

Furo[3,2-g]chromen-7-one: This core structure consists of a chromone (benzopyranone) fused with a furan ring. The numbering of the atoms follows the IUPAC system.

6-Ethyl: An ethyl group (–CH₂CH₃) is attached to position 6 of the chromone ring.

5,9-dimethyl: Two methyl groups (–CH₃) are present at positions 5 and 9 of the chromone ring.

3-(2-naphthyl): A naphthyl group (a fused aromatic ring system) is attached at position 3 of the chromone ring.

Preparation Methods

Synthetic Routes::

Knoevenagel Condensation:

Furan Formation:

- Furocoumarins are often isolated from natural sources (e.g., plants like parsley, celery, and citrus fruits). synthetic methods are also employed for large-scale production.

Chemical Reactions Analysis

Oxidation: Furocoumarins can undergo oxidation reactions, leading to the formation of epoxides or other oxygenated derivatives.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: Halogenation or other substitution reactions occur at various positions.

Common Reagents: Alkali metals, strong bases, oxidizing agents, and halogens.

Major Products: Epoxides, hydroxylated derivatives, and substituted furocoumarins.

Scientific Research Applications

Photobiology: Furocoumarins exhibit phototoxic effects upon UV exposure. They are used in psoralen-based phototherapy for skin disorders like psoriasis and vitiligo.

DNA Crosslinking: Psoralens form covalent crosslinks with DNA upon UV irradiation, making them useful in photochemotherapy.

Plant Defense: Some plants produce furocoumarins as natural defense compounds against herbivores and pathogens.

Mechanism of Action

Photoreactivity: Upon UV exposure, furocoumarins absorb photons and become excited. They can then crosslink DNA by forming covalent bonds between adjacent pyrimidine bases.

Comparison with Similar Compounds

Similar Compounds: Other furocoumarins, such as psoralen and angelicin, share structural features but differ in substituents and biological activities.

Properties

Molecular Formula |

C25H20O3 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

6-ethyl-5,9-dimethyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one |

InChI |

InChI=1S/C25H20O3/c1-4-19-14(2)20-12-21-22(13-27-23(21)15(3)24(20)28-25(19)26)18-10-9-16-7-5-6-8-17(16)11-18/h5-13H,4H2,1-3H3 |

InChI Key |

UGJBZTMXPCIUTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C4=CC5=CC=CC=C5C=C4)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-{[(4-chlorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B11396638.png)

![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide](/img/structure/B11396643.png)

![N-{7-Hydroxy-5,6-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3-methylbenzamide](/img/structure/B11396647.png)

![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(2-phenylethyl)acetamide](/img/structure/B11396648.png)

![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11396657.png)

![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide](/img/structure/B11396660.png)

![4-[4-(3,4-dimethylphenyl)-5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11396668.png)

![2-(2-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide](/img/structure/B11396689.png)

![Dimethyl [2-(diphenylmethyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11396699.png)

![2-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11396707.png)

![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11396708.png)

![5,7-dimethyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11396722.png)